

Spectroscopic Profile of 1,3-Difluoroacetone: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Difluoroacetone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1,3-Difluoroacetone** (1,3-difluoro-2-propanone). Due to a lack of readily available experimental spectra in public databases, this guide focuses on predicted data derived from established spectroscopic principles and spectral data of analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of **1,3-Difluoroacetone** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1,3-Difluoroacetone**, ^1H , ^{13}C , and ^{19}F NMR are particularly informative.

Predicted ^1H NMR Data

The proton NMR spectrum of **1,3-Difluoroacetone** is expected to show a single, complex multiplet. The two methylene (CH_2) groups are chemically equivalent, but the protons on each carbon are coupled to the adjacent fluorine atom and to the protons on the other methylene group.

Table 1: Predicted ^1H NMR Spectral Data for **1,3-Difluoroacetone**

Predicted Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ 4.8 - 5.2	Triplet of triplets (tt)	$^2\text{JHF} \approx 47 \text{ Hz}$, $^4\text{JHH} \approx 2 \text{ Hz}$	-CH ₂ F

Note: The chemical shift is predicted based on the presence of the electron-withdrawing fluorine and carbonyl groups. The multiplicity arises from coupling to the geminal fluorine (^2JHF) and long-range coupling to the protons of the other methylene group (^4JHH).

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on the carbon environments. Due to the symmetry of the molecule, only two signals are expected.

Table 2: Predicted ^{13}C NMR Spectral Data for **1,3-Difluoroacetone**

Predicted Chemical Shift (δ) (ppm)	Multiplicity (in ^1H -decoupled)	Coupling Constant (J) (Hz)	Assignment
~ 200 - 205	Triplet	$^2\text{JCF} \approx 30\text{-}35 \text{ Hz}$	C=O
~ 80 - 85	Triplet	$^1\text{JCF} \approx 170\text{-}180 \text{ Hz}$	-CH ₂ F

Note: The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbons. The methylene carbons will also appear as a triplet due to direct coupling with the attached fluorine atom.

Predicted ^{19}F NMR Data

^{19}F NMR is highly sensitive to the local environment of the fluorine atoms.[\[1\]](#)[\[2\]](#) A single signal is expected for the two equivalent fluorine atoms.

Table 3: Predicted ^{19}F NMR Spectral Data for **1,3-Difluoroacetone**

Predicted Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ -230 to -235	Triplet	$^2JFH \approx 47$ Hz	-CH ₂ F

Note: The chemical shift is referenced to CFCl₃. The signal will be split into a triplet due to coupling with the two geminal protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,3-Difluoroacetone** is expected to be dominated by a strong absorption from the carbonyl group.

Table 4: Predicted Characteristic IR Absorption Bands for **1,3-Difluoroacetone**

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950 - 3050	Medium	C-H stretch
~ 1730 - 1750	Strong	C=O stretch (Ketone)
~ 1050 - 1150	Strong	C-F stretch

Note: The carbonyl stretching frequency is expected to be at a slightly higher wavenumber than a typical aliphatic ketone due to the electron-withdrawing effect of the fluorine atoms.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,3-Difluoroacetone**, Electron Ionization (EI) would likely be used.

Table 5: Predicted Mass Spectrum Fragmentation for **1,3-Difluoroacetone**

m/z	Predicted Fragment Ion	Possible Neutral Loss
94	$[\text{C}_3\text{H}_4\text{F}_2\text{O}]^{+\bullet}$ (Molecular Ion)	-
61	$[\text{C}_2\text{H}_2\text{FO}]^+$	$\bullet\text{CHF}$
42	$[\text{C}_2\text{H}_2\text{O}]^{+\bullet}$	CH_2F_2
33	$[\text{CH}_2\text{F}]^+$	$\text{C}_2\text{H}_2\text{O}$

Note: The molecular ion peak is expected at m/z 94. Common fragmentation pathways would involve the loss of a fluoromethyl radical ($\bullet\text{CH}_2\text{F}$) and other neutral fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **1,3-Difluoroacetone**.

NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **1,3-Difluoroacetone** in a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ^1H and ^{13}C NMR ($\delta = 0.0$ ppm). For ^{19}F NMR, an external reference such as CFCI_3 can be used.
- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Using the same sample, acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- ^{19}F NMR Acquisition: Tune the spectrometer to the ^{19}F frequency. A simple pulse-acquire sequence is typically sufficient.

FTIR Sample Preparation and Acquisition

For a liquid sample like **1,3-Difluoroacetone**, Attenuated Total Reflectance (ATR) or a liquid transmission cell can be used.[4][5][6]

- ATR-FTIR:
 - Ensure the ATR crystal is clean.
 - Place a small drop of the neat liquid sample directly onto the crystal.
 - Acquire the spectrum, typically over a range of 4000-400 cm^{-1} . Co-add 16-32 scans for a good quality spectrum.
 - Clean the crystal thoroughly after analysis.[5]
- Liquid Transmission Cell:
 - Select a cell with IR-transparent windows (e.g., NaCl or KBr).
 - Introduce a small amount of the neat liquid between the salt plates to form a thin film.
 - Mount the cell in the spectrometer and acquire the spectrum.[7]

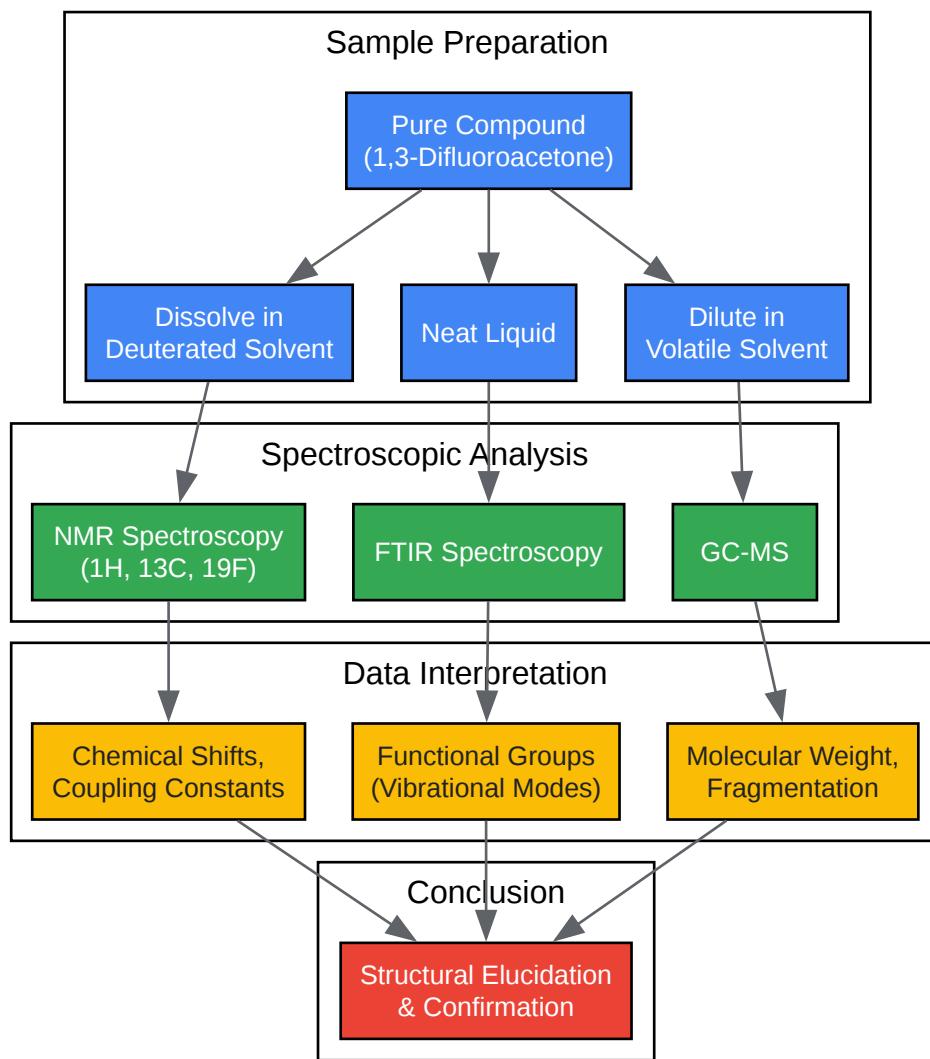
GC-MS Sample Preparation and Acquisition

Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of **1,3-Difluoroacetone**.[8][9][10]

- Sample Preparation: Prepare a dilute solution of **1,3-Difluoroacetone** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC. Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the compound from the solvent and any impurities.
- MS Detection: The eluent from the GC is introduced directly into the ion source of the mass spectrometer. Use electron ionization (EI) at 70 eV. The mass spectrometer will scan a range of m/z values to detect the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.



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Spectroscopic analysis workflow.

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